molecular formula C12H18N2O5S2 B2540081 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide CAS No. 942011-16-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide

Cat. No.: B2540081
CAS No.: 942011-16-7
M. Wt: 334.41
InChI Key: BOAUIGDBIQWCNM-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core linked to a methoxyphenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. The isothiazolidine dioxide group introduces a sulfone-containing heterocycle, which may enhance metabolic stability and electronic properties compared to simpler sulfonamides. The methoxy group at the 2-position of the phenyl ring likely influences steric and electronic interactions in biological systems .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-3-20(15,16)13-11-9-10(5-6-12(11)19-2)14-7-4-8-21(14,17)18/h5-6,9,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAUIGDBIQWCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide typically involves the reaction of 2-methoxyphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a suitable isothiazolidine-1,1-dioxide derivative under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action are often studied using molecular docking and biochemical assays to understand its effects at the molecular level.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide ():
    Replacing the isothiazolidine dioxide group with a chlorine atom reduces steric bulk but increases electronegativity. Chloro-substituted sulfonamides are associated with anti-convulsant and anti-hypertensive activities, suggesting that the target compound’s isothiazolidine group may alter target selectivity or potency .

  • N-(2-Methoxyphenyl)Ethanesulfonamide ():
    Lacking the isothiazolidine dioxide and additional phenyl substituents, this simpler analog highlights the importance of the 5-position substitution. The absence of the isothiazolidine ring likely reduces solubility and metabolic stability, as sulfone groups often improve these properties .

Heterocyclic Modifications

  • Indole-containing sulfonamides are often explored for kinase inhibition, whereas sulfone-containing heterocycles like isothiazolidine dioxide may favor interactions with enzymes requiring polar or charged residues .

Biological Activity

Molecular Formula

  • Chemical Formula : C12H14N2O4S
  • IUPAC Name : N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)ethanesulfonamide

Structural Features

The compound features a methoxy-substituted phenyl group and an isothiazolidinone moiety, which are crucial for its biological activity. The presence of the sulfonamide group is also significant, as sulfonamides are known for their antimicrobial properties.

The biological activity of this compound primarily stems from its interaction with various molecular targets. The isothiazolidinone structure may contribute to enzyme inhibition, while the sulfonamide group is often associated with antibacterial effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar to traditional sulfonamides, it may exhibit broad-spectrum antimicrobial properties.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria .

Case Studies

  • In Vitro Studies : A study evaluating the antibacterial efficacy of related sulfonamide derivatives demonstrated inhibition against various Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure could enhance activity against resistant strains.
  • Cell Line Studies : Research involving human cell lines has suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although specific data on this compound remains limited.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory PotentialMechanism of Action
SulfanilamideModerateYesDihydropteroate synthase inhibition
This compoundPromising (pending more studies)Potentially highEnzyme inhibition, cytokine modulation

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